molecular formula C10H11NO4 B062095 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 163180-68-5

2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B062095
CAS RN: 163180-68-5
M. Wt: 209.2 g/mol
InChI Key: DSGNMFPBRAMEKL-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid belongs to a class of compounds that can be analyzed through various chemical and biochemical perspectives, including its synthesis, molecular structure, reactions, and properties. These analyses are crucial for comprehending its potential applications and interactions in different environments.

Synthesis Analysis

The synthesis of complex organic compounds often involves strategies like cyclization and dehydration reactions. For instance, the synthesis of 1,2-oxazines and related compounds, which could share synthetic pathways with the compound , can be achieved through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol (Sainsbury, 1991).

Scientific Research Applications

Synthesis and Structural Analysis

  • Esterification Products Synthesis : A study by Nadirova et al. (2019) found that the reaction of related compounds with maleic anhydride leads to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These compounds were esterified to produce methyl esters, demonstrating a method for synthesizing complex organic molecules (Nadirova et al., 2019).

  • Crystal Structure Determination : Research by Toze et al. (2013) focused on the crystal structure of a related molecule, providing insights into the molecular geometry and hydrogen bonding patterns. This information is vital for understanding the chemical behavior and potential applications of these compounds (Toze et al., 2013).

  • Aromatization in Alkaline Media : Zubkov et al. (2012) developed a simple synthesis method for isoindoline-4-carboxylic acids, demonstrating the versatility of these compounds in creating diverse chemical structures (Zubkov et al., 2012).

Chemical Reactions and Properties

  • Electrophilic Cyclization Study : Boltukhina et al. (2005) explored the electrophilic cyclization of related compounds, revealing the influence of halogen atoms on the stereochemistry of key intermediates, contributing to our understanding of chemical reaction mechanisms (Boltukhina et al., 2005).

  • Ring-Chain Tautomerism : Zubkov et al. (2016) studied the ring-chain tautomerism in related compounds, highlighting the dynamic equilibrium in solutions and the potential for creating diverse chemical structures (Zubkov et al., 2016).

  • Halogen Bonding in Stereochemistry : Gurbanov et al. (2021) synthesized a series of related compounds and studied the role of halogen substituents on halogen bonding, enhancing our understanding of molecular interactions in stereochemistry (Gurbanov et al., 2021).

properties

IUPAC Name

3-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11-4-10-3-2-5(15-10)6(9(13)14)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGNMFPBRAMEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC23C=CC(O2)C(C3C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387919
Record name 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

CAS RN

163180-68-5
Record name 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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